Comparative HMG-CoA Reductase Inhibitory Potency in Lens Tissue
In an ex vivo rat lens assay measuring [14C]acetate incorporation into cholesterol, lovastatin acid (the active form of which (S,S)-3-Hydroxy Lovastatin is a stereoisomer) demonstrated an IC50 of 4.5 ± 0.7 nM. This potency is comparable to simvastatin acid (IC50 = 5.2 ± 1.5 nM) but is approximately 100-fold greater than that of pravastatin (IC50 = 469 ± 42 nM) in this extrahepatic tissue [1]. In contrast, all three acid forms showed similar inhibitory activity in liver slices (IC50 values approximately 20-50 nM) [1]. This differential tissue selectivity is attributed to the inability of pravastatin to penetrate the intact lens due to its hydrophilic nature, whereas lovastatin acid and simvastatin acid are sufficiently lipophilic to enter lens cells [1].
| Evidence Dimension | HMG-CoA reductase inhibition (IC50) in rat lens ex vivo |
|---|---|
| Target Compound Data | Lovastatin acid: IC50 = 4.5 ± 0.7 nM |
| Comparator Or Baseline | Simvastatin acid: IC50 = 5.2 ± 1.5 nM; Pravastatin: IC50 = 469 ± 42 nM |
| Quantified Difference | Lovastatin acid is 100-fold more potent than pravastatin in lens tissue (p < 0.001); comparable to simvastatin acid (no significant difference) |
| Conditions | Ex vivo rat lens assay; [14C]acetate incorporation into cholesterol |
Why This Matters
Demonstrates that lovastatin acid (and its stereoisomers) exhibit superior extrahepatic tissue penetration compared to pravastatin, a critical differentiation for researchers studying tissue-specific statin effects or evaluating off-target ocular toxicity.
- [1] Mosley, S.T., Kalinowski, S.S., Schafer, B.L., Tanaka, R.D. Tissue-selective acute effects of inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase on cholesterol biosynthesis in lens. J. Lipid Res. 1989, 30(9), 1411-1420. View Source
